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Brevinin-2SN4

Cat. No.: B1577696
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-2SN4 is a synthetic antimicrobial peptide (AMP) originally isolated from the skin secretions of the fine-spined frog, Hylarana spinulosa . This reagent offers researchers a potent tool for investigating new therapeutic strategies against the growing threat of antimicrobial resistance (AMR). As a member of the Brevinin-2 family, it features a characteristic C-terminal "rana box," a disulfide-bridged cyclic domain, though studies on similar peptides suggest this motif may be a primary determinant of toxicity rather than a strict requirement for antimicrobial activity . Research into this compound and its analogues is valuable for several key areas. Its primary application is in the study of broad-spectrum antimicrobial agents, with potential activity against various Gram-positive and Gram-negative bacteria . Furthermore, related peptides in the Brevinin-2 family, such as Brevinin-2R, have demonstrated selective cytotoxicity against malignant cell lines—including T-cell leukemia, B-cell lymphoma, and colon, fibrosarcoma, and breast cancers—while largely sparing non-cancerous primary cells . The general mechanism of action for these peptides is believed to involve interaction with and disruption of microbial and cancer cell membranes, leading to cell death . This makes this compound a promising scaffold for rational peptide engineering. Strategies like C-terminal truncation and N-terminal D-amino acid substitution have been successfully applied to related peptides, dramatically improving their therapeutic index by decoupling potent bioactivity from host cell toxicity . This product is supplied for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Properties

bioactivity

Gram+ & Gram-,

sequence

GAFGDLLKGVAKEAGLKLLNMAQCKLSGNC

Origin of Product

United States

Isolation, Structural Elucidation, and Characteristics

Discovery and Zoological Origins of Brevinin-2SN4 and Related Peptides

The brevinin family of peptides was first identified in 1992 from the skin of the Japanese frog, Rana brevipoda porsa. researchgate.net Brevinins are categorized into two main families: brevinin-1 (B586460) and brevinin-2 (B1175259). researchgate.net These peptides are synthesized in the granular glands of the frog's skin and are secreted as a defense mechanism. imrpress.com Brevinin-2 peptides, including this compound, have been isolated from various ranid frogs. nih.gov The skin secretions of a single frog species can contain a diverse arsenal (B13267) of 10-20 different AMPs from various families, each with distinct properties. imrpress.com

Primary Structure Characterization of this compound

The primary structure, or amino acid sequence, is fundamental to the peptide's identity and function.

Brevinin-2 peptides are generally composed of 33-34 amino acid residues. researchgate.net While the specific amino acid sequence for this compound is not detailed in the provided search results, the general characteristics of the brevinin-2 family include a poorly conserved sequence with the exception of four invariant residues: Lysine (B10760008) (Lys) at position 7, Cysteine (Cys) at position 27, Lysine (Lys) at position 28, and Cysteine (Cys) at position 33. nih.gov

Table 1: General Primary Structure Features of Brevinin-2 Family Peptides

Feature Description Reference
Length Typically 33-34 amino acid residues. researchgate.net
Invariant Residues Lys7, Cys27, Lys28, Cys33 nih.gov
N-terminus Often contains hydrophobic residues. researchgate.net
C-terminus Contains the "Rana box" motif. researchgate.netfrontiersin.org

A highly conserved feature within the brevinin family is the "Rana box," a disulfide bridge formed between two cysteine residues located near the C-terminus. frontiersin.orgmdpi.com In brevinin-2 peptides, this is typically a Cys-(Xaa)5-Cys motif. frontiersin.org This cyclic structure was initially thought to be essential for the antimicrobial activity of these peptides. nih.gov However, subsequent research on truncated brevinin peptides that lacked the Rana box but still exhibited activity has challenged this hypothesis, suggesting it is not always indispensable for bioactivity. nih.govmdpi.com In some brevinin-2 peptides, the removal of the Rana box has even been shown to enhance antimicrobial activity. mdpi.com

Amino Acid Sequence Analysis

Secondary and Tertiary Structural Features Relevant to Biological Function

The biological activity of this compound is intrinsically linked to its three-dimensional structure in a biological environment.

In aqueous solutions, brevinin peptides typically exist in a random coil conformation. nih.gov However, upon interaction with a hydrophobic, membrane-like environment, they adopt an amphipathic α-helical structure. nih.govnih.gov An α-helix is a spiral arrangement of the amino acid chain held together by hydrogen bonds. uvm.eduwikipedia.org

Amphipathicity is a crucial property of this α-helical structure, meaning the helix has distinct hydrophobic (water-repelling) and hydrophilic (water-attracting) faces. uvm.edu The hydrophobic side chains of the amino acids align on one side of the helix, while the charged and polar residues align on the opposite side. uvm.edu This segregation allows the peptide to interact with and insert into the lipid bilayer of microbial cell membranes, a key step in its mechanism of action. hilarispublisher.com Maintaining a complete hydrophobic face is considered a key factor for the antimicrobial activity of brevinin-2 peptides. mdpi.comnih.gov

Net Charge: Brevinin peptides are cationic, possessing a net positive charge at physiological pH due to the presence of basic amino acid residues like lysine and arginine. frontiersin.orgr-project.org This positive charge facilitates the initial electrostatic attraction to the negatively charged components of bacterial cell membranes. researchgate.netnih.gov Increasing the net positive charge, often through amino acid substitutions, can enhance the antimicrobial activity of brevinin-2 analogues. mdpi.comhilarispublisher.comnih.gov However, this relationship is not always linear, as increasing the charge beyond a certain threshold may not lead to further increases in activity. biorxiv.org

Hydrophobicity: The presence of a significant number of hydrophobic amino acids (often at least 50%) is a common feature of frog skin AMPs. imrpress.com Hydrophobicity drives the insertion of the peptide into the nonpolar, lipid core of the cell membrane after the initial electrostatic interaction. frontiersin.orgnih.gov The balance between hydrophobicity and net charge is crucial; for instance, a higher hydrophobicity combined with a lower net charge has been linked to faster aggregation rates in some proteins. nih.gov Strategic modifications to enhance hydrophobicity can improve the peptide's ability to permeate membranes. hilarispublisher.com

Table 2: Key Structural and Physicochemical Properties of Brevinins

Property Description Relevance to Function Reference
Conformation Random coil in aqueous solution; α-helical in membrane environments. The α-helical structure is essential for membrane interaction and disruption. nih.govnih.gov
Amphipathicity Segregation of hydrophobic and hydrophilic residues on opposite faces of the α-helix. Facilitates insertion into and perturbation of the cell membrane. uvm.eduhilarispublisher.com
Net Positive Charge Cationic nature due to basic amino acid residues. Promotes electrostatic attraction to negatively charged microbial membranes. researchgate.netnih.govr-project.org
Hydrophobicity High content of nonpolar amino acid residues. Drives the partitioning of the peptide into the lipid bilayer of the membrane. imrpress.comfrontiersin.org

Role of Disulfide Bridges (Cys residues)

A key structural feature of this compound and other brevinin peptides is the presence of a disulfide bridge formed between two cysteine (Cys) residues near the C-terminus. nih.gov This intramolecular bond creates a cyclic heptapeptide (B1575542) structure often referred to as the "Rana-box" motif (Cys-(Xaa)5-Cys). nih.govalphafold.com

Structural Stabilization: The covalent bond significantly stabilizes the peptide's three-dimensional structure, particularly the α-helical conformation that is crucial for its antimicrobial activity. nih.gov This rigidity helps maintain an optimal structure for interacting with microbial membranes.

Resistance to Proteolysis: The cyclic structure at the C-terminus provides protection against degradation by exopeptidases, such as carboxypeptidases, thereby increasing the peptide's stability and bioavailability in a biological environment. nih.gov

Contribution to Antimicrobial Activity: The constrained conformation imposed by the disulfide bridge is believed to be important for the peptide's ability to selectively recognize and disrupt microbial cell membranes. nih.gov Studies on analogs where the disulfide bridge is removed have shown a significant reduction in antimicrobial potency. nih.gov

Synthetic Methods and Analog Design Strategies for Structural Probing

The study of this compound and its functional properties has been greatly facilitated by chemical synthesis and the design of synthetic analogs.

Synthetic Methods: this compound and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS). nih.gov The most common method is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.gov This process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. After the full-length peptide is assembled, it is cleaved from the resin and deprotected. The formation of the intramolecular disulfide bridge is then achieved through an oxidation reaction in a dilute solution to favor the formation of the monomeric cyclic peptide. nih.gov The purity and correct mass of the synthetic peptides are confirmed using techniques like RP-HPLC and mass spectrometry. nih.gov

Analog Design Strategies: The design of synthetic analogs of brevinin-2 peptides is a common strategy to probe structure-activity relationships and to develop peptides with improved therapeutic potential, such as enhanced antimicrobial activity and reduced hemolytic (toxic to red blood cells) effects. nih.govnih.gov Key strategies include:

N-Terminal Truncation: Studies on related brevinin-2 peptides have shown that the N-terminal region is often responsible for antimicrobial activity. nih.gov Researchers have designed and synthesized truncated analogs of brevinin-2 peptides, often finding that shorter versions can exhibit enhanced antimicrobial potency and lower cytotoxicity compared to the full-length parent peptide. nih.govnih.gov

Table 2: Examples of Analog Design Strategies for Brevinin-2 Peptides

Analog Design StrategyPurposeExample from Brevinin-2 ResearchReference
N-terminal TruncationTo identify the minimal active domain and potentially increase potency and reduce toxicity.Truncated analogs of Brevinin-2GHk showed improved antimicrobial activity and reduced cytotoxicity. nih.govnih.gov
Proline SubstitutionTo introduce a flexible hinge in the peptide backbone.Substitution of Leu14 with Pro in a Brevinin-2GHk analog was studied for its effect on helical structure. nih.gov
Lysine/Arginine SubstitutionTo increase the net positive charge and enhance interaction with negatively charged bacterial membranes.Substitution of Asp4 with Lys in a Brevinin-2 related peptide increased antimicrobial potency. nih.gov
D-Amino Acid SubstitutionTo increase stability against proteases.Diastereomers of Brevinin-2R containing D-amino acids showed enhanced proteolytic stability. nih.gov

These strategies are instrumental in dissecting the functional contributions of different parts of the this compound molecule and in the rational design of new antimicrobial agents.

Spectrum of Biological Activities Preclinical Investigation

Antimicrobial Efficacy

Brevinin-2SN4 exhibits broad-spectrum antimicrobial activity, showing effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. Its ability to combat multidrug-resistant strains and disrupt biofilms further highlights its therapeutic potential.

Antibacterial Activity against Gram-Positive Bacteria

This compound has shown notable activity against Gram-positive bacteria. Peptides in the brevinin-2 (B1175259) family, to which this compound belongs, are known for their strong antimicrobial action against Staphylococcus aureus. nih.gov Some brevinin peptides have demonstrated effective inhibitory effects on Gram-positive bacteria, with low minimum inhibitory concentrations (MICs) against Enterococcus faecalis and Staphylococcus aureus. nih.gov The mechanism of action for many antimicrobial peptides involves disrupting the bacterial membrane. nih.gov

Table 1: Antibacterial Activity of Brevinin Peptides against Gram-Positive Bacteria

Peptide Bacterium MIC (µg/mL)
Brevinin-1BW Enterococcus faecalis (ATCC 29212) 3.125
Brevinin-1BW Staphylococcus aureus (ATCC 25923) 6.25
Brevinin-1BW Multidrug-resistant Staphylococcus aureus (ATCC 29213) 6.25

Data sourced from a study on Brevinin-1BW, a related brevinin peptide. nih.gov

Antibacterial Activity against Gram-Negative Bacteria

Brevinin-2 peptides generally exhibit potent antimicrobial activity against the Gram-negative bacterium Escherichia coli. nih.gov However, some studies on related brevinin peptides have shown weaker inhibitory effects against Gram-negative bacteria compared to Gram-positive strains. nih.gov For instance, Brevinin-1BW displayed a high MIC of ≥100 µg/mL against Gram-negative bacteria. nih.gov The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, often confers resistance to hydrophobic molecules. frontiersin.org

Antifungal Activity against Pathogenic Fungi

Brevinin-related peptides have demonstrated antifungal properties. For example, an analog of Brevinin-2 related peptide, [Lys(4)]B2RP, showed a twofold increase in potency against Candida albicans with a MIC of 6 µM. nih.gov Other studies on brevinin-1 (B586460) peptides also revealed significant activity against the yeast Candida albicans. mdpi.com

Efficacy against Multidrug-Resistant (MDR) Microbial Strains

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge. nih.gov Antimicrobial peptides like brevinins are being investigated as potential alternatives to conventional antibiotics. nih.gov A brevinin-2 related peptide (B2RP) and its analog, [Lys(4)]B2RP, have shown potent inhibition of the growth of nosocomial isolates of multidrug-resistant Acinetobacter baumannii. nih.gov Specifically, B2RP had a MIC of 3-6 µM, while [Lys(4)]B2RP was even more potent with a MIC of 1.5-3 µM against these resistant strains. nih.gov Furthermore, Brevinin-1BW has been shown to be effective against multidrug-resistant Staphylococcus aureus. nih.gov

**Table 2: Efficacy of Brevinin-2 Related Peptides against Multidrug-Resistant *Acinetobacter baumannii***

Peptide MIC (µM)
B2RP 3-6
[Lys(4)]B2RP 1.5-3
[Lys(4), Lys(18)]B2RP 3-6
[Lys(4), Ala(16), Lys(18)]B2RP 3-6

Data sourced from a study on Brevinin-2 related peptide and its analogs. nih.gov

Anti-Biofilm Properties

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which contributes to antimicrobial tolerance. nih.gov Antimicrobial peptides are being explored for their ability to inhibit biofilm formation or eradicate existing biofilms. biorxiv.orgfrontiersin.org Some brevinin peptides have demonstrated the ability to inhibit the formation of biofilms by both Gram-positive and Gram-negative bacteria. For example, Brevinin-2GUb was found to inhibit biofilm formation of S. aureus, MRSA, and E. coli at relatively high concentrations. nih.gov Another related peptide, Brevinin-1BW, has also shown strong biofilm inhibitory and eradication activities. nih.gov

Anticancer Activity

In addition to their antimicrobial properties, some brevinin peptides have been investigated for their potential as anticancer agents. researchgate.net Brevinin-2R, a peptide isolated from the skin of the frog Rana ridibunda, has demonstrated non-hemolytic cytotoxicity against several transformed cell lines, including those from T-cell leukemia, B-cell lymphoma, colon carcinoma, fibrosarcoma, breast adenocarcinoma, and lung carcinoma. nih.gov Studies on Brevinin-2R and its analogues have shown they can diminish the growth of K562 human chronic myelogenous leukemia cells by inducing apoptosis and cell cycle arrest. researchgate.net The cytotoxicity of Brevinin-2R was found to be higher than its derivatives. researchgate.net Furthermore, analogues of another brevinin peptide, Brevinin-1EMa, have exhibited potent anticancer activity against various tumor cell lines and have shown a synergistic effect when combined with doxorubicin. nih.gov

Selective Cytotoxicity against Transformed Mammalian Cell Lines (in vitro)

The potential of antimicrobial peptides as selective anticancer agents is an area of active research. This selectivity is often attributed to differences in the plasma membrane composition between cancerous and non-cancerous cells. The outer membrane of cancer cells tends to have a higher negative charge due to an increased presence of molecules like O-glycosylated mucins and phosphatidylserines. nih.gov This characteristic can facilitate preferential interaction with cationic peptides like brevinins. nih.gov

For instance, the peptide Brevinin-2R, isolated from Rana ridibunda, has demonstrated notable anticancer potential with a more favorable therapeutic window compared to conventional drugs like doxorubicin. nih.gov The mechanism of action is believed to involve the disruption of membrane properties, leading to increased permeability. nih.gov Following treatment with Brevinin-2R, a reduction in both mitochondrial membrane potential and ATP levels has been observed in cancer cells. nih.gov

While these findings within the Brevinin family are promising, specific in-vitro studies detailing the selective cytotoxicity of this compound against a panel of transformed mammalian cell lines are not extensively documented in the reviewed scientific literature. Further investigation is required to determine its specific IC50 values against various cancer cell lines and to establish its selectivity index compared to non-transformed cells.

Preclinical Assessment in Animal Models of Cancer (e.g., xenografts, syngeneic models)

Preclinical animal models are a cornerstone in the evaluation of novel anticancer drug candidates, providing insights into a compound's efficacy and in-vivo behavior. nih.govmdpi.com Common models include xenografts, where human tumor cells are implanted into immunocompromised mice, and syngeneic models, which use tumor cells from the same genetic background as the immunocompetent mouse strain. nih.govplos.org These models allow for the assessment of a drug's impact on tumor growth, metastasis, and the tumor microenvironment. mdpi.comnih.gov

Despite the established use of these models for evaluating other anticancer agents, specific preclinical studies assessing the efficacy of this compound in animal models of cancer, such as subcutaneous xenografts or orthotopic models, have not been identified in the available literature. Such studies would be a critical next step to validate any promising in-vitro findings and to understand its therapeutic potential in a complex biological system.

Immunomodulatory Properties

Beyond direct antimicrobial and cytotoxic effects, some antimicrobial peptides can also modulate the host's immune response. mdpi.com This immunomodulatory action can be a key component of their therapeutic effect, helping the host to clear infections and resolve inflammation. mdpi.com

Activation of Innate Immune Signaling Pathways (e.g., DAF-2/DAF-16)

Research using the model organism Caenorhabditis elegans has provided insights into the immunomodulatory mechanisms of the Brevinin-2 family. Studies on Brevinin-2ISb, a related peptide, have shown that it can enhance the innate immune response against methicillin-resistant Staphylococcus aureus (MRSA). mednexus.org This enhanced immunity is mediated through the activation of the DAF-2/DAF-16 signaling pathway. mdpi.commednexus.org

The DAF-2 pathway is an insulin-like signaling cascade that is a crucial regulator of aging, stress resistance, and immunity in C. elegans. univ-mrs.frnih.gov When the DAF-2 receptor is less active, the downstream transcription factor DAF-16 is permitted to enter the nucleus, where it regulates the expression of a variety of genes, including those with antimicrobial and immune functions like lys-7. mdpi.comuniv-mrs.fr Studies showed that Brevinin-2ISb treatment did not effectively protect daf-16 mutant worms from MRSA, indicating that a functional DAF-16 pathway is essential for the peptide's immunomodulatory-mediated protection. mednexus.org Several peptides from the Brevinin-2 family, including Brevinin-2ISb, Brevinin-2, and Brevinin-2-OA3, were found to play an active role in the DAF-2/DAF-16 pathway, upregulating the expression of the antimicrobial gene lys-7. mdpi.com

While these findings highlight a significant mechanism for other Brevinin-2 peptides, direct evidence of this compound activating this specific pathway has not yet been reported. The shared family structure suggests this as a potential area for future investigation.

Regulation of Pro-inflammatory and Anti-inflammatory Cytokine Production

Cytokines are critical signaling molecules that orchestrate the immune response. aini.it The ability of a therapeutic agent to modulate the production of pro-inflammatory and anti-inflammatory cytokines can be crucial for controlling infections and mitigating pathological inflammation. nih.gov Previous studies have indicated that antimicrobial peptides can regulate the production of host cytokines, thereby initiating both innate and acquired immunity. mdpi.com However, specific research detailing the effect of this compound on the cytokine profile—such as its influence on the secretion of key cytokines like TNF-α, interleukins (e.g., IL-6, IL-10), or interferons from immune cells—is not available in the reviewed literature.

Antiviral Properties (within the Brevinin family context)

The Brevinin family of peptides has demonstrated a range of antiviral activities against several viruses. nih.gov These peptides are considered part of the innate immune system's first line of defense in amphibians. nih.gov

Studies have shown that members of this family can inhibit viruses such as Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Zika Virus (ZIKV). nih.govmdpi.com For example, Brevinin-2GHk was found to have a significant inhibitory effect on ZIKV infection in vitro. mdpi.comdntb.gov.ua The mechanism appears to involve direct inactivation of the virus, as Brevinin-2GHk was suggested to bind to the ZIKV E protein and disrupt the integrity of the viral envelope. mdpi.comdntb.gov.ua Similarly, a chemically modified derivative of Brevinin-1, CAM-Brevinin, displayed antiviral activity against HSV-1M and HSV-2G. nih.gov Another peptide, a Brevinin-2-related peptide from Lithobates septentrionalis, showed moderate inhibitory activity against HIV in vitro. uniprot.org

These findings establish the Brevinin family as a source of potential antiviral lead compounds. While the antiviral spectrum of this compound itself has not been specifically detailed, the activity observed in its relatives provides a strong rationale for its investigation against various viral pathogens.

Table 1: Antiviral Activity of Selected Brevinin Family Peptides

Peptide Name Virus(es) Inhibited Reported Mechanism/Effect Citation
Brevinin-2GHk Zika Virus (ZIKV) Binds to ZIKV E protein, disrupts viral envelope integrity mdpi.comdntb.gov.ua
CAM-Brevinin Herpes Simplex Virus-1M (HSV-1M), Herpes Simplex Virus-2G (HSV-2G) Exerted protective effects against viral infection nih.gov

| Brevinin-2-related peptide | Human Immunodeficiency Virus (HIV) | Moderate in vitro inhibitory activity | uniprot.org |

Table of Compounds

Compound Name
This compound
Brevinin-2R
Doxorubicin
Brevinin-2ISb
Brevinin-2
Brevinin-2-OA3
Brevinin-2GHk
CAM-Brevinin

Investigated Viral Targets and Inhibition Stages

There is no available data from preclinical studies detailing the specific viral targets of this compound or the stages of viral inhibition it may affect.

Activity against Specific Viral Families (e.g., Herpesviridae)

Scientific literature does not currently contain specific reports or studies on the activity of this compound against any particular viral families, including Herpesviridae.

Antioxidant Activities

No specific research or data on the antioxidant properties of this compound has been identified in the available scientific literature.

Direct Scavenging of Reactive Oxygen Species (ROS)

There are no available studies or documented findings on the capacity of this compound to directly scavenge reactive oxygen species.

Protective Effects in Oxidative Stress-Induced Cellular Models

There is no information available from preclinical investigations regarding any protective effects of this compound in cellular models of oxidative stress.

Mechanisms of Action at the Molecular and Cellular Levels

Interactions with Biological Membranes

The initial and most critical step in the mechanism of action for peptides like Brevinin-2SN4 is the interaction with the target cell's biological membrane. imrpress.com These peptides are typically unstructured in aqueous solutions but adopt an amphipathic α-helical conformation upon encountering a lipid membrane environment, a feature essential for their activity. nih.gov

The primary mechanism of action for the Brevinin family is the permeabilization and subsequent lysis of the target cell membrane. imrpress.comnih.gov This process disrupts cellular homeostasis by allowing an uncontrolled flux of ions and small molecules across the membrane, ultimately leading to cell death. researchgate.net The interaction begins with the electrostatic attraction of the cationic peptide to the negatively charged surface of the target membrane. nih.gov Following this initial binding, the peptide inserts into the lipid bilayer. nih.gov This insertion perturbs the membrane's structure, increasing its permeability. nih.gov The lytic process can be observed experimentally through the use of fluorescent dyes, such as 1-N-phenylnapthylamine (NPN) and propidium (B1200493) iodide (PI), which show increased fluorescence upon membrane disruption. mdpi.com The entire process, from binding to lysis, is remarkably rapid, often occurring within minutes. imrpress.com

A key attribute of Brevinin-2 (B1175259) peptides is their selectivity for microbial and cancerous cells over normal mammalian cells. nih.govnih.gov This selectivity is not based on specific protein receptors but rather on the fundamental biophysical differences in membrane composition and properties. nih.gov

Differential Charge : Bacterial and cancer cell membranes typically possess a higher net negative charge on their outer leaflet compared to the zwitterionic (electrically neutral) surface of healthy mammalian cells. nih.gov This is due to a higher concentration of anionic molecules such as phosphatidylserine (B164497) in cancer cells and various anionic phospholipids (B1166683) and teichoic acids in bacterial membranes. nih.govmdpi.comresearchgate.net The positive charge of brevinin peptides promotes a strong electrostatic attraction to these negatively charged surfaces, concentrating the peptide where it is most effective. nih.govmdpi.com

Lipid Composition : Beyond surface charge, the specific lipid makeup of the membrane plays a crucial role. For instance, the presence of cardiolipin (B10847521), a lipid common in bacterial membranes, has been shown to sensitize model lipid vesicles to permeabilization by antimicrobial peptides. Additionally, cancer cell membranes can have higher concentrations of cholesterol and saturated fatty acyl chains, which alters membrane rigidity and organization, potentially creating domains that are more susceptible to peptide insertion. researchgate.net

Physical Membrane Properties : Some cancer cells feature a higher density of microvilli, which increases the total surface area of the membrane. nih.gov This expanded surface area provides more binding sites for the peptides, contributing to their selective lytic activity against these cells. nih.gov

While it is established that brevinins permeabilize membranes, the precise architecture of the resulting defects is often described by several theoretical models. nih.gov The transition from a surface-bound state to a membrane-disrupting one can occur through different mechanisms, and the specific model may vary between different peptides and target membranes. nih.govplos.org

Barrel-Stave Model : In this model, peptide monomers insert perpendicularly into the membrane and aggregate to form a pore resembling the staves of a barrel. researchgate.net The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while the hydrophilic surfaces line the aqueous channel. nih.gov This creates a stable, well-defined pore for leakage. However, this model is considered less common and is typically associated with specific peptides like alamethicin. nih.govmdpi.com

Toroidal Pore Model : This model also involves the insertion of peptides to form a transmembrane pore. The key difference is that the lipid monolayers are bent back on themselves in a continuous curve, meaning the pore is lined by both the peptides and the polar head groups of the lipids. nih.govmdpi.com This mechanism is proposed for many cationic antimicrobial peptides and involves significant disruption of the bilayer's curvature. nih.govplos.org

Carpet Model : In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer parallel to the bilayer. mdpi.com Once a critical threshold concentration is reached, this peptide layer destabilizes the membrane, leading to its disintegration in a detergent-like manner, without the formation of discrete, stable pores. mdpi.complos.org This model is often suggested for peptides that are too short to span the membrane. researchgate.net

Table 1: Summary of Brevinin-2 Family Interactions with Biological Membranes

Feature Description Supporting Research Findings
Primary Action Membrane Permeabilization The main mechanism involves the modification of membrane properties, leading to increased permeability and lysis. imrpress.comnih.gov
Selectivity Factor: Charge Preferential binding to negatively charged membranes. Cancer and bacterial cells have higher surface negative charges (e.g., from phosphatidylserine) than normal cells, attracting the cationic peptides. nih.govnih.govresearchgate.net
Selectivity Factor: Lipid Sensitivity to specific lipid compositions. The presence of lipids like cardiolipin in bacterial membranes enhances peptide-mediated disruption.
Selectivity Factor: Surface Area Increased binding to cells with larger membrane surfaces. A higher number of microvilli on some tumor cells increases the available area for peptide binding. nih.gov
Pore Formation Models Proposed mechanisms of membrane disruption. The most common models for cationic peptides are the toroidal pore and carpet models, which involve significant membrane destabilization. nih.govresearchgate.net The barrel-stave model is less common. mdpi.com

Mechanisms of Membrane Selectivity (e.g., differential charge, lipid composition)

Intracellular Molecular Targets and Signaling Pathways

While membrane disruption is a primary killing mechanism, it is increasingly recognized that some antimicrobial peptides can translocate across the membrane without causing immediate lysis and interact with internal cellular components. imrpress.com This dual-action potential enhances their efficacy and can overcome resistance mechanisms that focus solely on the cell membrane.

For some antimicrobial peptides, once inside the cell, they can interfere with fundamental biosynthetic processes. imrpress.com The depolarization of the cell membrane caused by pore formation can itself inhibit DNA, RNA, and protein synthesis. youtube.com Furthermore, peptides that reach the cytoplasm can directly bind to and inhibit the function of enzymes and nucleic acids. nih.gov For example, studies on various antibacterial agents have shown they can inhibit DNA-dependent DNA polymerase and RNA polymerase, halting replication and transcription. nih.govnih.gov While this has been documented for other compounds, the primary focus for the Brevinin family remains on membrane and mitochondrial disruption. nih.govnih.gov However, the possibility of intracellular targeting represents a potential secondary mechanism of action.

In eukaryotic cells, particularly cancer cells, mitochondria are a key intracellular target for brevinin-family peptides. nih.govnih.gov The disruption of mitochondrial function is a critical step in initiating programmed cell death. Research on Brevinin-2R, a close relative of this compound, has shown that it can induce cell death through the lysosomal-mitochondrial pathway. nih.govnih.gov

This process involves several key events:

Mitochondrial Membrane Permeabilization : The peptide can directly interact with and permeabilize the mitochondrial membranes. nih.gov This disrupts the integrity of the organelle, leading to the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol. nih.gov

Loss of Membrane Potential (ΔΨm) : Treatment with Brevinin-2R leads to a significant decrease in the mitochondrial membrane potential (ΔΨm). nih.gov This potential is essential for ATP synthesis, and its collapse is a hallmark of mitochondrial dysfunction and an early indicator of apoptosis. frontiersin.org

Decreased ATP Synthesis : The collapse of the membrane potential and general mitochondrial damage leads to a sharp decline in cellular ATP levels, starving the cell of energy. nih.gov

Increased Reactive Oxygen Species (ROS) : Damaged mitochondria are a major source of reactive oxygen species. mdpi.com Brevinin-2R treatment has been shown to increase cellular ROS production, leading to oxidative stress, which further damages cellular components like DNA, lipids, and proteins, accelerating cell death. nih.govresearchgate.net

Table 2: Summary of Brevinin-2 Family Intracellular Mechanisms

Target/Process Effect Supporting Research Findings
Mitochondrial Membrane Potential (ΔΨm) Decrease/Collapse Brevinin-2R treatment causes a significant drop in ΔΨm, a key indicator of mitochondrial dysfunction. nih.gov
Cellular ATP Levels Decrease Disruption of mitochondrial function leads to a reduction in total cellular ATP content. nih.gov
Reactive Oxygen Species (ROS) Increase Treatment with Brevinin-2R leads to increased production of ROS, causing oxidative stress. nih.gov
Cell Death Pathway Lysosomal-Mitochondrial Pathway Activation Brevinin-2R induces cell death by permeabilizing lysosomes and mitochondria, leading to the release of cathepsins and cytochrome c. nih.govnih.gov
Biosynthesis (General AMPs) Potential Inhibition Membrane depolarization and direct interaction with intracellular components can inhibit DNA, RNA, and protein synthesis. youtube.comnih.gov

Induction of Programmed Cell Death Modalities

Peptides of the brevinin-2 family have been observed to induce various forms of programmed cell death, including apoptosis, necrosis, and autophagy, often through mechanisms that deviate from classical pathways.

Research on Brevinin-2R , a well-studied member of the family, reveals a distinct, semi-selective mechanism for killing cancer cells that involves a lysosomal-mitochondrial death pathway. nih.gov This process is notably independent of caspases, the primary executioners of classical apoptosis. nih.gov Treatment of cancer cell lines with Brevinin-2R leads to a rapid decrease in mitochondrial membrane potential (ΔΨm) and a reduction in cellular ATP levels. nih.govnih.gov Furthermore, an increase in reactive oxygen species (ROS) production is an early indicator of Brevinin-2R-induced cell death. nih.gov The process also involves the permeabilization of lysosomal membranes, and inhibitors of cathepsins B and L can prevent cell death, highlighting the critical role of lysosomal enzymes. nih.gov The appearance of autophagosomes upon Brevinin-2R treatment suggests that autophagy is also a component of the cellular response. nih.govnih.gov

Another related peptide, Brevinin-1RL1 , has been shown to induce both apoptosis and necrosis in tumor cells. iiitd.edu.inresearchgate.net Its mechanism is dependent on caspases, as evidenced by the activation of initiator caspases 8 and 9, which subsequently activate the executioner caspase-3. iiitd.edu.in This indicates the involvement of both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. iiitd.edu.in The loss of mitochondrial membrane potential further supports the role of the intrinsic pathway. iiitd.edu.in The release of lactate (B86563) dehydrogenase (LDH) from treated cells also points to a necrotic component of cell death, likely due to membrane disruption. iiitd.edu.in

The following table summarizes the observed programmed cell death modalities induced by representative brevinin family peptides.

PeptideCell Death ModalityKey Molecular EventsCell Lines Studied
Brevinin-2R Caspase-independent cell death, AutophagyDecrease in ΔΨm, ATP depletion, ROS production, Lysosomal membrane permeabilizationJurkat, BJAB, MCF-7, L929, A549
Brevinin-1RL1 Apoptosis (caspase-dependent), NecrosisActivation of caspase-8, -9, and -3, Loss of mitochondrial membrane potential, LDH releaseA549, HCT116

Modulation of Key Intracellular Signaling Cascades

Members of the brevinin-2 family can significantly influence key intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central regulators of inflammation, cell proliferation, and survival.

A study on Brevinin-2MP demonstrated its ability to inhibit the lipopolysaccharide (LPS)-induced activation of both MAPK and NF-κB signaling cascades in RAW 264.7 macrophage cells. nih.gov Specifically, Brevinin-2MP was found to reduce the phosphorylation of JNK, ERK, and p38, which are the main components of the MAPK pathway. nih.gov It also decreased the nuclear content of the p65 subunit of NF-κB. nih.gov By suppressing these pathways, Brevinin-2MP effectively inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov

Similarly, Brevinin-1GHd , a member of the related brevinin-1 (B586460) family, has also been shown to inactivate the MAPK signaling pathway in LPS-stimulated RAW 264.7 cells, leading to a reduction in the release of pro-inflammatory cytokines. frontiersin.org

The table below details the modulation of intracellular signaling cascades by specific brevinin peptides.

PeptideSignaling Pathway ModulatedEffectCell Line
Brevinin-2MP MAPK (JNK, ERK, p38), NF-κB (p65)Suppression of phosphorylation/activationRAW 264.7
Brevinin-1GHd MAPK (JNK, ERK, p38)Suppression of phosphorylationRAW 264.7

Mechanisms Underlying Host Immune System Engagement

Brevinin family peptides are not only direct antimicrobial and cytotoxic agents but also act as immunomodulators, capable of influencing the host's innate and adaptive immune responses.

Several brevinin-2 peptides have been shown to modulate the production of cytokines. For instance, Brevinin-2R has been reported to increase the expression of the pro-inflammatory cytokines IL-1β and IL-6 in HepG2 human liver carcinoma cells in a dose-dependent manner. medilam.ac.ir In the A549 lung cancer cell line, Brevinin-2R also upregulates the expression of IL-1β and the chemokine IL-8. researchgate.net In contrast, Brevinin-2GU and B2RP-ERa were found to significantly reduce the release of TNF-α from stimulated peripheral blood mononuclear cells (PBMs). nih.govdiva-portal.org Furthermore, B2RP-ERa increased the secretion of the anti-inflammatory cytokines TGF-β, IL-4, and IL-10 from PBMs. nih.gov

Structure Activity Relationship Sar and Peptide Engineering

Impact of Amino Acid Substitutions on Biological Efficacy and Selectivity

The substitution of individual amino acids is a fundamental strategy in peptide engineering to fine-tune biological activity. The choice of which residue to substitute and what to replace it with can dramatically alter a peptide's efficacy against microbial targets and its toxicity toward host cells, such as red blood cells (hemolytic activity).

Cationic residues like Lysine (B10760008) (Lys) and Arginine (Arg) are crucial for the initial electrostatic attraction of AMPs to the negatively charged components of bacterial membranes. mdpi.commdpi.com Increasing the net positive charge through amino acid substitution often enhances antimicrobial activity. However, an excessive positive charge can also increase hemolytic activity, compromising the peptide's selectivity. For instance, in a study on a Brevinin-2-related peptide, replacing negatively charged amino acids with lysine residues was a key step in creating a more potent analogue. nih.gov

The strategic replacement of certain residues can also influence the peptide's secondary structure, which is critical for its mechanism of action. nih.gov

Table 1: Effect of Amino Acid Substitution on a Brevinin-2-Related Peptide This table illustrates how a specific amino acid change can affect biological activity, based on findings for peptides closely related to the Brevinin-2 (B1175259) family.

Peptide Sequence Modification Antimicrobial Activity (MIC) Hemolytic Activity (LC50) Finding
Parent Peptide GIWDTIKSMGKVFAGKILL NL-NH₂ Active against Acinetobacter baumannii (MIC = 3-6 μM) High The original peptide shows potent antimicrobial activity but also significant toxicity to red blood cells.

| Analogue (Lys¹⁸) | GIWDTIKSMGKVFAGKILK NL-NH₂ | Retained activity against A. baumannii (MIC = 3-6 μM) | Very low (LC₅₀ > 200 μM) | Replacing the hydrophobic Leucine (B10760876) with a cationic Lysine at position 18 maintained antimicrobial potency while drastically reducing hemolytic activity. nih.gov |

Effects of Peptide Length and Truncation on Activity Profiles

Studies on the brevinin family have shown that the entire peptide sequence is not always necessary for antimicrobial activity. The N-terminal region of brevinin-2 peptides is often identified as the primary active domain responsible for its antimicrobial effects. nih.govnih.gov This has led to the design of truncated analogues that are shorter, potentially less costly to synthesize, and may possess an improved therapeutic profile. imrpress.comnih.gov

Research on Brevinin-2GUb, a related peptide, demonstrated that a truncated analogue consisting of the first 19 amino acids from the N-terminus retained biological activity. nih.gov Further truncation can sometimes lead to a loss of potency, indicating a minimum length is required for the peptide to effectively span the bacterial membrane and exert its lytic function. mdpi.com However, strategic truncation often results in analogues with significantly improved properties. Truncated derivatives of another peptide, Brevinin-2GHk, were found to have enhanced antimicrobial activity and lower cytotoxicity compared to the full-length parent peptide. nih.gov This suggests that removing certain parts of the peptide can eliminate regions that contribute more to cytotoxicity than to antimicrobial efficacy. nih.govnih.gov

Table 2: Comparison of a Full-Length Brevinin-2 Analogue and its Truncated Form Data derived from studies on Brevinin-2GUb highlight the potential of peptide truncation.

Peptide Description Key Characteristics Antimicrobial Activity
Brevinin-2GUb Full-length peptide Contains both N-terminal active domain and C-terminal Rana box. Modest antimicrobial activity. nih.gov

| t-Brevinin-2GUb | Truncated analogue (N-terminal 1-19) | Lacks the C-terminal Rana box. nih.gov | Maintained antimicrobial activity, demonstrating the N-terminus is the active fragment. nih.gov |

Role of Specific Structural Motifs (e.g., C-terminal "Rana box")

Many peptides of the brevinin family, including Brevinin-2SN4, feature a characteristic structural motif known as the "Rana box". imrpress.com This is a disulfide-bridged heptapeptide (B1575542) loop located at the C-terminus of the molecule. imrpress.comnih.gov This cyclic structure was initially thought to be essential for the peptide's function and stability.

However, extensive SAR studies have challenged this assumption. Research on Brevinin-2GUb conclusively showed that the Rana box is not an indispensable motif for its antimicrobial activity. nih.govnih.gov As mentioned previously, truncated analogues lacking the entire C-terminal Rana box region were still potent antimicrobials. nih.gov This indicates that the primary mechanism of bacterial cell killing resides within the N-terminal amphipathic α-helical domain. nih.gov

While perhaps not essential for direct bactericidal action, the Rana box may play other roles, potentially influencing peptide-protein interactions or modulating activity within the frog's skin secretion. However, for the purpose of developing therapeutic agents, its removal can be a key step in peptide optimization, leading to shorter, more focused, and potentially less toxic molecules. nih.gov

Optimization of Amphipathicity, Hydrophobicity, and Net Charge for Enhanced Potency

The antimicrobial potency and selectivity of this compound and its analogues are governed by the interplay of three fundamental physicochemical properties: net charge, hydrophobicity, and amphipathicity. mdpi.com Rational peptide design aims to find the optimal balance of these factors to maximize therapeutic efficacy. frontiersin.org

Net Charge: A net positive charge is a prerequisite for most AMPs, as it facilitates the initial binding to the anionic surfaces of bacterial membranes through electrostatic interactions. mdpi.com Increasing the net charge, often by substituting neutral or acidic amino acids with cationic ones like lysine, can enhance this attraction and improve antimicrobial potency. nih.gov

Hydrophobicity: This property, conferred by nonpolar amino acid residues, drives the insertion of the peptide into the hydrophobic core of the lipid bilayer, which is essential for membrane disruption. mdpi.com However, excessive hydrophobicity is a primary cause of toxicity to host cells, particularly red blood cells, as it promotes nonspecific interactions with mammalian cell membranes. mdpi.commdpi.com

Amphipathicity: Perhaps the most critical factor, amphipathicity refers to the spatial segregation of hydrophobic and hydrophilic (charged) residues along the peptide's secondary structure, typically an α-helix. nih.gov This arrangement creates a polar face and a nonpolar face. The polar face interacts with the lipid head groups and water, while the nonpolar face penetrates the membrane core, leading to pore formation or other forms of membrane destabilization. mdpi.com Optimizing the amphipathic structure is crucial for potent activity. nih.govfrontiersin.org

The key to successful design is not to maximize any single parameter but to achieve an optimal balance. Studies on various brevinin analogues have shown that increasing cationic charges and perfecting the amphipathic α-helical structure can drastically improve activity against bacteria, including drug-resistant strains. nih.govnih.gov

Rational Design and De Novo Synthesis of this compound Analogues with Improved Attributes

The principles of SAR are ultimately applied in the rational design and de novo synthesis of novel peptide analogues with superior qualities. researchgate.netnih.gov The goal is to create molecules that retain or exceed the antimicrobial potency of the parent peptide while minimizing undesirable effects like cytotoxicity. nih.gov

The process typically follows these steps:

Template Selection: A natural peptide like this compound is chosen as a starting point.

Structural Analysis: The peptide's structure and physicochemical properties are analyzed to identify key domains (e.g., the N-terminal helix) and potential liabilities (e.g., high hydrophobicity or regions causing toxicity). nih.gov

Hypothesis-Driven Modification: Based on SAR data, specific modifications are proposed. This can include truncating the peptide to its minimal active fragment, substituting amino acids to modulate charge and hydrophobicity, or altering the sequence to enhance its amphipathic character. nih.govnih.gov

Synthesis and Evaluation: The designed analogues are chemically synthesized, often using Solid Phase Peptide Synthesis (SPPS), and then subjected to a battery of biological assays to measure their antimicrobial activity (MIC) and cytotoxicity. nih.gov

An excellent example of this process is the development of the analogue tB2U-6K from Brevinin-2GUb. nih.govnih.gov The design involved truncating the parent peptide to its active N-terminal domain and then substituting negatively charged residues with lysine to increase the net positive charge and enhance amphipathicity. nih.gov The resulting analogue showed dramatically improved activity against a broad spectrum of bacteria, including clinically relevant antibiotic-resistant strains, while maintaining low toxicity, making it a promising candidate for further development. nih.gov

Methodological Frameworks for Brevinin 2sn4 Research

Peptide Synthesis and Purification Methodologies (e.g., Solid-Phase Peptide Synthesis)

The production of Brevinin-2SN4 for research purposes is primarily achieved through chemical synthesis, which allows for the generation of a pure, homogenous peptide product.

Solid-Phase Peptide Synthesis (SPPS) : This is the predominant method for synthesizing peptides like this compound. powdersystems.combachem.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. powdersystems.combachem.com The synthesis cycle for each amino acid includes several key steps:

Attachment and Deprotection : The first amino acid is anchored to the resin. powdersystems.com The temporary protecting group on its N-terminus (commonly an Fmoc group) is then removed. powdersystems.combachem.com

Coupling : The next protected amino acid in the sequence is chemically activated and coupled to the newly exposed amine group of the resin-bound amino acid. powdersystems.combeilstein-journals.org

Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and soluble by-products, which is a major advantage of the solid-phase method. bachem.com This cycle is repeated until the entire amino acid sequence of this compound is assembled. beilstein-journals.org

Cleavage and Purification : Once the synthesis is complete, the peptide is cleaved from the resin support. sterlingpharmasolutions.com The resulting crude peptide mixture contains the target peptide along with impurities such as truncated or deletion sequences. bachem.com This mixture is then subjected to purification, most commonly using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comnih.govnih.gov RP-HPLC separates the peptide from impurities based on hydrophobicity, yielding a highly pure this compound product for subsequent analysis. bachem.com The identity and purity of the synthesized peptide are confirmed using techniques like mass spectrometry. nih.gov

Biophysical Techniques for Structural Characterization (e.g., Circular Dichroism, NMR)

Understanding the three-dimensional structure of this compound is critical as its conformation is directly linked to its biological function.

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a widely used technique to analyze the secondary structure of peptides in solution. nih.govbiorxiv.org The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. biorxiv.org The resulting CD spectrum provides a signature that is characteristic of different types of secondary structures. For instance, peptides with a high α-helical content, a common feature of many antimicrobial peptides, typically show distinct negative bands around 222 nm and 208 nm and a positive band around 190 nm. researchgate.net By analyzing the CD spectrum of this compound under various conditions (e.g., in different solvents mimicking aqueous or membrane environments), researchers can determine its secondary structure content and assess its conformational changes upon interacting with model membranes. nih.gov

Molecular Biology Techniques for Pathway Elucidation (e.g., Gene Expression Analysis, Western Blotting)

To understand the downstream cellular responses to this compound treatment, researchers employ molecular biology techniques to study changes in gene and protein expression.

Gene Expression Analysis : This involves measuring the activity of numerous genes simultaneously to create a global picture of the cellular response. bio-rad.com Techniques like Real-Time Polymerase Chain Reaction (RT-PCR) can quantify the expression of specific genes of interest, while DNA microarrays or RNA-sequencing can provide a broader, genome-wide profile of transcriptional changes. bio-rad.comnih.gov For example, studies on related peptides have used RT-PCR to show that they can upregulate the expression of genes involved in innate immunity. mdpi.com This type of analysis can reveal the signaling pathways that are activated or inhibited by this compound. nih.gov

Western Blotting : This technique is used to detect and quantify specific proteins in a sample. wikipedia.orgmblbio.com It involves separating proteins from a cell lysate by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify the target protein. nih.gov Western blotting can confirm whether changes observed at the gene expression level (mRNA) translate to changes in the corresponding protein levels, providing insights into the peptide's impact on cellular processes like signaling cascades or stress responses. bio-rad.comwikipedia.org

Preclinical In vivo Models for Efficacy and Mechanism Validation

The validation of the therapeutic potential of novel compounds like this compound necessitates a tiered approach using in vivo models. These models are crucial for assessing efficacy, understanding the mechanism of action in a complex biological system, and gathering essential data before any potential clinical consideration. The primary models employed for antimicrobial peptides include the nematode Caenorhabditis elegans, various insect models, and finally, more complex murine disease models.

Caenorhabditis elegans

The nematode C. elegans serves as a powerful initial in vivo model for studying host-pathogen interactions and the efficacy of antimicrobial agents. Its short lifespan, genetic tractability, and well-characterized innate immune system, which shares homologous pathways with humans, make it an ideal platform for high-throughput screening and mechanism elucidation.

Detailed Research Findings:

Research on peptides from the Brevinin-2 (B1175259) family, particularly Brevinin-2ISb, which is structurally related to this compound, has demonstrated significant efficacy in a C. elegans model of Methicillin-resistant Staphylococcus aureus (MRSA) infection. mdpi.combiomedres.us In these studies, treatment with Brevinin-2 family peptides markedly increased the survival rate of MRSA-infected nematodes. mdpi.comnih.gov For instance, certain peptides increased the survival rate of infected worms by over 6.3-fold after 96 hours of treatment compared to untreated controls. mdpi.com Brevinin-2ISb, in particular, was shown to increase the survival rate to nearly 80% after 96 hours. mdpi.com

Mechanistically, the protective effect of these peptides is not solely due to direct bacterial killing but also involves the potentiation of the host's innate immune response. biomedres.usbiomedres.us Studies using C. elegans mutants have been pivotal in dissecting these mechanisms. The research indicates that Brevinin-2ISb's activity is dependent on key immune signaling pathways within the nematode. biomedres.us Specifically, the DAF-2/DAF-16 insulin (B600854) signaling pathway, a critical regulator of immunity and longevity in C. elegans, is essential for the peptide's therapeutic effect. biomedres.us Treatment with Brevinin-2ISb leads to the significant upregulation of downstream innate immune genes. biomedres.usnih.gov Genes such as lys-7, an antimicrobial lysozyme, and others including irg-1, spp-1, and abf-1, were induced by more than 5 to 25.5-fold. biomedres.us This enhancement of the host's endogenous defenses is a key component of the peptide's in vivo efficacy. biomedres.us

Table 1: Efficacy and Mechanistic Findings of Brevinin-2 Family Peptides in C. elegans-MRSA Infection Model

Peptide Efficacy Finding Mechanistic Finding Reference
Brevinin-2ISb Significantly increased the survival rate of MRSA-infected nematodes (nearly 80% survival at 96h). Upregulates innate immune genes (lys-7, irg-1, etc.) via the DAF-2/DAF-16 pathway. mdpi.combiomedres.us
Brevinin-2TSa Increased survival rate of infected nematodes by at least 6.3-fold after 96h. Significantly up-regulated mRNA and protein levels of the key antimicrobial gene lys-7. mdpi.com
Brevinin-2-OA3 Increased nematode survival rate by nearly 4.2-fold after 96h. Significantly up-regulated mRNA and protein levels of the key antimicrobial gene lys-7. mdpi.com
Brevinin-2 Increased nematode survival rate by nearly 4.2-fold after 96h. Contributed to a survival rate of over 60% after 72h of infection. mdpi.com

Insect Models

Insect models, such as the greater wax moth (Galleria mellonella), provide a more complex in vivo system than C. elegans for evaluating antimicrobial efficacy. Their immune system includes both cellular and humoral responses that share similarities with the innate immune system of vertebrates, and they are widely used to assess the in vivo potential of antimicrobial peptides against bacterial infections. mdpi.comnih.gov

Detailed Research Findings:

While specific research on this compound in insect models is not available in the reviewed literature, studies on other members of the Brevinin family provide a methodological framework. For example, the G. mellonella larvae infection model has been used to assess the in vivo efficacy of designed analogs of Brevinin-1 (B586460) and Brevinin-2 peptides. mdpi.comnih.gov In one study, derivatives of Brevinin-1OS demonstrated a significant, dose-dependent increase in the survival of larvae infected with MRSA. mdpi.com Another study evaluated a truncated analog of Brevinin-2GUb against E. coli in a G. mellonella model. nih.gov These studies establish the utility of the G. mellonella model for evaluating the therapeutic potential of Brevinin peptides. mdpi.comnih.gov

No specific research findings concerning the use of other common insect models, such as Drosophila melanogaster, for the evaluation of this compound or closely related peptides were identified in the search results.

Table 2: Efficacy of Brevinin Family Peptide Analogs in Galleria mellonella Infection Models

Peptide Derivative Bacterial Pathogen Efficacy Finding Reference
Brevinin-1OSf MRSA Showed the highest effect on reducing the mortality of infected larvae compared to other tested analogs. mdpi.com
Brevinin-1OSd MRSA Significantly increased survival of infected larvae. mdpi.com
B1OS-D-L (Brevinin-1OS derivative) MRSA Exerted in vivo therapeutic potential in an MRSA-infected waxworm model. mdpi.com
des-Ala¹⁶-[Lys⁴]brevinin-1pl E. coli Exhibited greatly enhanced therapeutic efficacy in in vivo tests.

Murine Disease Models

Murine models represent a critical step in preclinical research, offering a mammalian system to validate the efficacy and explore the mechanisms of a drug candidate in a setting that more closely resembles human physiology and disease. mdpi.com These models can range from localized infections (e.g., skin or thigh infection) to systemic infections (e.g., sepsis) or models of inflammation. mdpi.comnih.gov

Detailed Research Findings:

Based on the available literature, no specific studies validating the efficacy or mechanism of this compound in murine disease models have been published. However, the methodological frameworks for such research have been established with other related antimicrobial peptides.

For instance, analogs of a Brevinin-2 related peptide (B2RP) were evaluated for their activity against multidrug-resistant Acinetobacter baumannii, a pathogen for which murine pneumonia and sepsis models are often used. nih.govpreprints.org Furthermore, other Brevinin family peptides have been studied in murine models of inflammation. Brevinin-1FL and Brevinin-2MP were assessed in a carrageenan-induced paw edema model in mice, a standard method for evaluating anti-inflammatory activity. nih.gov In this model, the peptides were shown to relieve paw edema and reduce the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov

These examples demonstrate the types of murine models that would be relevant for the future preclinical evaluation of this compound's efficacy, both for its antimicrobial and potential immunomodulatory activities. However, at present, there is no direct data on the performance of this compound in these models.

Comparative Analysis and Classification Within Amphibian Amps

Distinguishing Brevinin-2SN4 from Other Brevinin Subfamilies

The Brevinin superfamily is one of the most widespread groups of antibacterial peptides found in the skin secretions of Ranidae frogs. nih.govmdpi.com It is broadly divided into two main subfamilies: Brevinin-1 (B586460) and Brevinin-2 (B1175259). nih.govvulcanchem.comnih.govresearchgate.net

Brevinin-1 peptides are generally composed of around 24 amino acid residues. nih.govnih.gov A characteristic feature of many Brevinin-1 peptides is a highly hydrophobic 'FLP' motif near the N-terminus. researchgate.net

Brevinin-2 peptides are typically longer, often containing 30 or more amino acid residues. mdpi.comnih.gov This subfamily exhibits greater structural variety and diversity compared to Brevinin-1. mdpi.com While the primary sequences of Brevinin-2 members can be quite dissimilar, they usually maintain a net positive charge, a propensity for a helical conformation, and a conserved C-terminal disulfide bridge. mdpi.commednexus.orgfrontiersin.org This disulfide bridge forms a cyclic structure often referred to as the "Rana box," which typically involves two cysteine residues. nih.govfrontiersin.org

This compound is a 30-amino acid peptide, placing it squarely within the Brevinin-2 subfamily based on its length. Its primary structure (GAFGDLLKGVAKEAGLKLLNMAQCKLSGNC) lacks the N-terminal 'FLP' motif characteristic of Brevinin-1, further distinguishing it. researchgate.net Its C-terminal portion contains the two cysteine residues (Cys24 and Cys30) necessary for the formation of the stabilizing Rana box structure. The significant sequence variation among Brevinin-2 peptides means that members like this compound share general structural characteristics rather than highly conserved sequences with other members of their subfamily. mdpi.commednexus.org

FeatureBrevinin-1 SubfamilyBrevinin-2 SubfamilyThis compound
Typical Length~24 amino acids nih.govnih.gov~30-34 amino acids nih.govmdpi.comnih.gov30 amino acids
N-Terminal MotifOften contains a hydrophobic 'FLP' motif researchgate.netLacks 'FLP' motifLacks 'FLP' motif
C-Terminal StructureTypically contains a "Rana box" disulfide bridge researchgate.netTypically contains a "Rana box" disulfide bridge mdpi.comfrontiersin.orgContains Cys residues for a "Rana box"
Structural DiversityRelatively conservedHigh structural variety mdpi.comFits within the diverse Brevinin-2 structures mdpi.commednexus.org

Comparison with Other Amphibian-Derived Antimicrobial Peptide Classes

The arsenal (B13267) of amphibian AMPs includes numerous families beyond the Brevinins, each with unique characteristics. Comparing this compound to other well-known classes like Temporins, Esculentins, and Magainins highlights the diversity of these defense molecules.

Temporins: This family consists of some of the shortest known amphibian AMPs, typically ranging from 8 to 17 amino acids. mdpi.com They are notably rich in leucine (B10760876) and, unlike the broad-spectrum activity of many Brevinins, a significant portion of Temporins are active primarily against Gram-positive bacteria. mdpi.com

Esculentins: Also found in Rana species, the Esculentin family contains peptides that are generally larger than Brevinins. nih.gov

Magainins: Isolated from the African clawed frog, Xenopus laevis, Magainins were among the first amphibian AMPs to be extensively studied. nih.gov They are cationic, adopt an α-helical structure, and disrupt the integrity of microbial cell membranes. nih.gov

Ranatuerins: The Ranatuerin-2 family, for example, exhibits considerable sequence variability, leading to a wide range of activity spectra against different bacteria. nsf.gov

This compound, as a member of the Brevinin-2 family, is distinguished from these other classes by its specific combination of length, the presence of the "Rana box" structure, and its broad-spectrum antimicrobial activity profile. nsf.gov

Peptide FamilyTypical Length (Amino Acids)Key Structural FeaturesRepresentative Source Genus
Brevinin-2 (e.g., this compound)~30-34 mdpi.comnih.govC-terminal "Rana box" disulfide bridge, α-helical mdpi.comfrontiersin.orgRana / Pelophylax nih.govfrontiersin.org
Temporins8-17 mdpi.comShort, linear, often high in Leucine, no Cysteine mdpi.comRana nih.gov
Esculentins>35 (often ~46) imrpress.comLonger peptides, C-terminal disulfide bridge nih.govRana / Pelophylax nih.gov
Magainins~21-27Linear, α-helical, no Cysteine nih.govnih.govXenopus nih.gov

Challenges, Opportunities, and Future Research Trajectories

Challenges in Peptide Production and Stability for Research Applications

The journey of any peptide from discovery to clinical application is fraught with challenges related to its synthesis and stability. For Brevinin-2SN4, these hurdles are significant and must be addressed to enable robust preclinical research.

Production Complexities: The chemical synthesis of peptides, especially those of a considerable length like this compound (30 amino acids), can be a complex and costly endeavor. Achieving high-purity yields is often difficult due to the potential for incomplete reactions and the formation of by-products during the stepwise addition of amino acids. The presence of a disulfide bond in this compound adds another layer of complexity to the manufacturing process, requiring precise control over oxidation conditions to ensure correct folding and biological activity.

Stability Issues: Peptides are notoriously susceptible to degradation by proteases, enzymes that are abundant in biological fluids. This inherent instability leads to a short plasma half-life, which can limit the therapeutic efficacy of peptide-based drugs. For this compound, its susceptibility to proteolytic degradation is a major concern that needs to be thoroughly evaluated. Furthermore, the physical stability of the peptide, including its propensity to aggregate or adsorb to surfaces, can impact its handling, storage, and ultimate utility in research and clinical settings.

Expanding the Investigated Spectrum of Biological Activities

While this compound is classified as an antimicrobial peptide, the full scope of its biological activities is yet to be determined. The diverse functions observed in other members of the brevinin family suggest that this compound may possess a broader range of therapeutic properties.

Antimicrobial Potential: The primary expectation for a brevinin peptide is antimicrobial activity. For instance, Brevinin-2SN3, also from Sylvirana spinulosa, has been shown to be active against a variety of Gram-negative and Gram-positive bacteria, as well as the fungus Candida glabrata. uniprot.org It is highly probable that this compound exhibits a similar spectrum of activity. Future research should focus on determining its minimum inhibitory concentrations (MICs) against a wide range of pathogenic microbes, including antibiotic-resistant strains.

Anticancer and Other Activities: Beyond its antimicrobial potential, this compound may harbor other valuable biological functions. Other brevinin family members, such as Brevinin-2R, have demonstrated selective cytotoxicity against cancer cell lines. researchgate.netoup.com Investigating the anti-proliferative effects of this compound on various cancer cell types could open up new avenues for its application in oncology. Additionally, activities such as wound healing and immunomodulation, which have been observed in other amphibian-derived peptides, should also be explored for this compound. imrpress.comresearchgate.net

Advanced Strategies for Peptide Engineering and Design

To overcome the inherent limitations of natural peptides like this compound, such as instability and potential toxicity, advanced peptide engineering strategies can be employed. These techniques aim to create synthetic analogs with improved therapeutic profiles.

Structural Modifications: The structure-activity relationship of this compound needs to be systematically investigated. By synthesizing and testing a series of analogs with specific amino acid substitutions, it may be possible to enhance its antimicrobial potency while reducing its hemolytic activity, a common side effect of many antimicrobial peptides. uniprot.org Modifications could include altering the peptide's net charge, hydrophobicity, and amphipathicity to optimize its interaction with microbial membranes over host cells.

Novel Formulations: Encapsulating this compound in nanoparticle-based delivery systems is another promising strategy to enhance its stability and therapeutic efficacy. mdpi.com Such formulations can protect the peptide from enzymatic degradation, improve its solubility, and potentially enable targeted delivery to sites of infection or tumors.

Exploration of Synergistic Effects in Combination Therapies

The potential of this compound may be significantly amplified when used in combination with conventional antibiotics or other therapeutic agents. This approach, known as synergistic therapy, can enhance treatment efficacy, reduce required doses, and combat the development of drug resistance.

Combination with Antibiotics: Investigating the synergistic effects of this compound with existing antibiotics against multidrug-resistant bacteria is a critical area for future research. The peptide's potential to permeabilize bacterial membranes could render resistant bacteria more susceptible to the action of conventional drugs.

Combination with Anticancer Drugs: If this compound is found to possess anticancer properties, exploring its use in combination with chemotherapeutic agents could lead to more effective cancer treatments with reduced side effects.

Further Elucidation of Novel Molecular Targets and Regulatory Networks

A deeper understanding of the molecular mechanisms by which this compound exerts its biological effects is essential for its rational development as a therapeutic agent.

Identifying Molecular Targets: While many antimicrobial peptides are known to disrupt microbial cell membranes, they can also have intracellular targets. Research should aim to identify the specific molecular targets of this compound in both microbial and mammalian cells. This could involve studying its interactions with cellular components such as DNA, RNA, and specific proteins. researchgate.net

Q & A

Q. What experimental methodologies are recommended for elucidating the structural properties of Brevinin-2SN4?

To determine the peptide’s secondary structure, use circular dichroism (CD) spectroscopy to analyze α-helical and β-sheet content under varying pH conditions. Pair this with nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of tertiary structure. Mass spectrometry (MS) should validate molecular weight and purity, ensuring consistency with theoretical predictions. Always include negative controls (e.g., scrambled-sequence analogs) to confirm specificity .

Q. How can researchers standardize antimicrobial efficacy assays for this compound across different microbial strains?

Adopt the Clinical and Laboratory Standards Institute (CLSI) broth microdilution protocol with modifications for peptide stability. Use a standardized inoculum size (e.g., 1–5 × 10⁵ CFU/mL) and include control peptides (e.g., polymyxin B) to calibrate activity. Account for solvent interference (e.g., DMSO concentrations ≤1%) and measure minimum inhibitory concentrations (MICs) in triplicate across independent experiments. Document batch-to-batch variability in peptide synthesis .

Q. What in vitro models are appropriate for assessing this compound’s cytotoxicity toward mammalian cells?

Use primary cell lines (e.g., human keratinocytes or fibroblasts) and immortalized lines (e.g., HEK-293) to evaluate selectivity. Employ the MTT or resazurin assay for viability quantification, with exposure times mimicking therapeutic conditions (e.g., 24–48 hours). Normalize cytotoxicity data to untreated controls and calculate selectivity indices (SI = IC₅₀ mammalian cells / MIC pathogenic strains) to prioritize candidates with SI >10 .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action against Gram-negative vs. Gram-positive bacteria be resolved?

Conduct comparative studies using liposome leakage assays with model membranes (e.g., POPC:POPG for Gram-negative mimics). Pair this with fluorescence microscopy to visualize membrane disruption kinetics. For Gram-positive bacteria, incorporate teichoic acid-binding assays to assess cell wall interactions. Statistical meta-analysis of published MICs under standardized conditions (pH, temperature) can identify confounding variables (e.g., cation concentration) .

Q. What strategies optimize the stability of this compound in serum-containing environments for therapeutic applications?

Perform pharmacokinetic profiling using HPLC-MS to track peptide degradation half-life. Modify the peptide backbone via cyclization or D-amino acid substitution to reduce protease susceptibility. Compare stability in human serum albumin (HSA)-supplemented vs. serum-free buffers to identify protein-binding effects. Include protease inhibitors (e.g., EDTA) as positive controls .

Q. How should researchers address discrepancies in hemolytic activity data reported across studies?

Standardize hemolysis assays using fresh erythrocytes from multiple donors (≥3) to account for biological variability. Pre-wash cells to remove residual plasma proteins and use isotonic buffers (e.g., PBS) to prevent osmotic lysis. Report hemolytic concentrations (e.g., HC₅₀) relative to positive controls (e.g., Triton X-100) and correlate with peptide aggregation states (via dynamic light scattering) .

Methodological and Data Analysis Questions

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound bioactivity studies?

Apply nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify structural descriptors predictive of activity .

Q. How can researchers validate the specificity of this compound’s interaction with bacterial membranes vs. host cells?

Combine surface plasmon resonance (SPR) to quantify binding kinetics to lipid bilayers and immunofluorescence staining to detect peptide localization in co-culture models. Use atomic force microscopy (AFM) to map membrane topography changes in real time .

Experimental Design and Reproducibility

Q. What controls are essential for ensuring reproducibility in this compound’s in vivo toxicity studies?

Include vehicle-only (e.g., saline) and sham-treated cohorts. Monitor physiological parameters (e.g., body weight, organ histopathology) and serum biomarkers (e.g., creatinine, ALT/AST). Use blinded scoring for histopathological analysis to reduce bias. Pre-register animal protocols in compliance with ARRIVE guidelines .

Q. How should researchers document synthetic protocols for this compound to enable replication?

Report solid-phase synthesis details: resin type (e.g., Rink amide), coupling reagents (e.g., HBTU/HOBt), and cleavage conditions (e.g., TFA:thioanisole:EDT 95:3:2). Provide HPLC gradients, retention times, and MALDI-TOF spectra for purity verification. Share raw data in supplementary repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.